4-(3-Chloro-2-methylanilino)-3-phenyl-3-buten-2-one
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the aniline derivative, the introduction of the phenyl group, and the formation of the buten-2-one group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The presence of the double bond in the buten-2-one group could introduce geometric isomerism (cis/trans isomerism), and the benzene ring could have resonance structures .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. The aniline derivative could participate in electrophilic substitution reactions, the double bond in the buten-2-one group could undergo addition reactions, and the ketone could be involved in nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it might have a certain solubility in water, a specific melting point and boiling point, and specific optical properties .Scientific Research Applications
Pharmacological Effects of Phenolic Compounds
Phenolic compounds, like Chlorogenic Acid (CGA), demonstrate a wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and central nervous system stimulation activities. CGA, in particular, has been noted for its potential in modulating lipid metabolism and glucose levels, suggesting its utility in managing disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. This highlights the significance of phenolic compounds in therapeutic applications, which could be an area of interest for related compounds like 4-(3-Chloro-2-methylanilino)-3-phenyl-3-buten-2-one (Naveed et al., 2018).
Organic Synthesis and Heterocyclic Compounds
The synthesis and application of heterocyclic compounds, particularly through the use of privileged scaffolds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, are crucial in the development of new pharmaceuticals and materials. These compounds serve as building blocks for creating a variety of heterocyclic structures with potential utility in drug development and other chemical applications, showcasing the importance of advanced organic synthesis techniques in expanding the arsenal of functional compounds (Gomaa & Ali, 2020).
Environmental Applications and Sorption Studies
Research into the environmental behavior of organic compounds, such as sorption studies on phenoxy herbicides, underscores the significance of understanding how these substances interact with soil and other environmental matrices. Such studies are essential for assessing the environmental impact of chemical compounds and developing strategies for mitigating pollution and ensuring the sustainability of ecosystems (Werner, Garratt, & Pigott, 2012).
Catalysis and Chemical Transformations
Investigations into the catalytic properties of metal cation-exchanged clay catalysts for organic synthesis reveal the potential for innovative chemical transformations. Such catalysts facilitate a range of reactions, including Friedel-Crafts alkylation and the synthesis of key flavor compounds in foods, demonstrating the versatility and importance of catalysis in enhancing reaction efficiency and selectivity (Tateiwa & Uemura, 1997).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-4-(3-chloro-2-methylanilino)-3-phenylbut-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-16(18)9-6-10-17(12)19-11-15(13(2)20)14-7-4-3-5-8-14/h3-11,19H,1-2H3/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEUYZWVEAZVPT-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC=C(C2=CC=CC=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N/C=C(\C2=CC=CC=C2)/C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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